N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide
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Description
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide, also known as EHP-101, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Scientific Research Applications
Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound to N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) highlights its synthesis through chemoselective monoacetylation, emphasizing its potential role in developing antimalarial medication (Magadum & Yadav, 2018).
Marine Actinobacterium Metabolites
The marine actinobacterium Streptomyces sp. produces metabolites such as N-[2-(4-hydroxy-phenyl)ethyl]acetamide, which is structurally similar to the compound . Sobolevskaya et al. (2007) isolated this compound, indicating its potential significance in marine biology and chemistry (Sobolevskaya et al., 2007).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes, involving derivatives of pyrazole-acetamide, sheds light on the potential chemical applications of similar acetamide compounds. Chkirate et al. (2019) explored the antioxidant activity of these complexes, suggesting a broader utility in chemical studies involving acetamide derivatives (Chkirate et al., 2019).
Green Synthesis of Dye Intermediates
The compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the target compound, has been studied for its role in the production of azo disperse dyes. Zhang Qun-feng (2008) explored its synthesis through a green hydrogenation process, indicating its importance in environmentally friendly dye manufacturing (Zhang Qun-feng, 2008).
Herbicide Metabolism
The metabolism of chloroacetamide herbicides and their metabolites, which share structural similarities with the compound , provides insight into biochemical pathways relevant in agriculture. Coleman et al. (2000) studied the metabolic pathways of such herbicides in human and rat liver microsomes, revealing potential implications for environmental and health studies (Coleman et al., 2000).
properties
IUPAC Name |
N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-22-16-6-4-5-13(17(16)21)11-18-14-7-9-15(10-8-14)19-12(2)20/h4-10,18,21H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSDDBXNNGYNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide |
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